molecular formula C14H17N5O3 B12530948 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-22-1

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

Katalognummer: B12530948
CAS-Nummer: 651769-22-1
Molekulargewicht: 303.32 g/mol
InChI-Schlüssel: IARQPGDWRPNNQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a morpholine ring, a tetrazole ring, and a benzoate esterThe presence of the tetrazole ring, in particular, is notable for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. This can lead to various biological effects, such as antibacterial, anticancer, and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the morpholine ring, tetrazole ring, and benzoate ester. This unique structure provides a balance of hydrophilic and lipophilic properties, making it a versatile compound for various applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

651769-22-1

Molekularformel

C14H17N5O3

Molekulargewicht

303.32 g/mol

IUPAC-Name

2-morpholin-4-ylethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H17N5O3/c20-14(22-10-7-19-5-8-21-9-6-19)12-3-1-11(2-4-12)13-15-17-18-16-13/h1-4H,5-10H2,(H,15,16,17,18)

InChI-Schlüssel

IARQPGDWRPNNQF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.